molecular formula C21H34O3 B11826018 (3|A,5|A,16|A)-3,16-Dihydroxypregnan-20-one

(3|A,5|A,16|A)-3,16-Dihydroxypregnan-20-one

Cat. No.: B11826018
M. Wt: 334.5 g/mol
InChI Key: FGDFFHLIMDMCJI-KWHXHVTNSA-N
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Description

Compound A,5 is a chemical entity that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound A,5 typically involves a series of well-defined chemical reactions. One common method includes the reaction of an electropositive metal with a halogen-substituted hydrocarbon. For example, the reaction of lithium with methyl chloride can produce a lithium-methyl compound . Another method involves transmetallation, where one metal atom displaces another in a compound .

Industrial Production Methods

Industrial production of compound A,5 often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of specialized catalysts and controlled environments to facilitate the desired reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Compound A,5 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with compound A,5 include oxygen for oxidation, hydrogen for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may produce oxides, while substitution reactions can yield a variety of substituted compounds .

Scientific Research Applications

Compound A,5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of compound A,5 involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Biological Activity

(3α,5α,16α)-3,16-Dihydroxypregnan-20-one, also known as 17α-hydroxyallopregnanolone or 5α-pregnane-3α,17α-diol-20-one, is a biologically active steroid involved in various physiological processes. It is primarily recognized for its role as a neuroactive steroid that modulates GABAergic signaling in the central nervous system (CNS). This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on neuroinflammation, and potential therapeutic applications.

The compound exhibits significant neurosteroid activity through its interaction with GABA_A receptors. It acts as a positive allosteric modulator, enhancing the effects of GABA, the principal inhibitory neurotransmitter in the brain. This modulation contributes to various pharmacological effects including:

  • Anxiolytic Effects : The compound reduces anxiety-like behaviors in animal models.
  • Anticonvulsant Properties : It has shown efficacy in preventing seizures.
  • Sedative Effects : Acts as a sedative agent in various experimental setups.

Studies have demonstrated that (3α,5α)-3-hydroxypregnan-20-one enhances GABA_A receptor-mediated currents, indicating its role in synaptic and extrasynaptic inhibition .

Biological Activity and Case Studies

Recent research has highlighted the anti-inflammatory properties of (3α,5α)-3-hydroxypregnan-20-one. For instance:

  • Neuroinflammation : A study found that this compound enhances IL-10 production via the TLR4 signaling pathway in male P rats. This suggests a potential mechanism for its anti-inflammatory effects within the CNS .
  • GABAergic Modulation : Another study indicated that low concentrations of this steroid significantly potentiate GABA responses in oocytes expressing GABA_A receptors. This potentiation is crucial for understanding its therapeutic potential in treating anxiety and depression .

Data Table: Biological Activities and Effects

Activity TypeMechanismReference
AnxiolyticPositive modulation of GABA_A
AnticonvulsantInhibition of excitatory neurotransmission
SedativeEnhancement of GABAergic activity
Anti-inflammatoryIL-10 enhancement via TLR4 signaling

Research Findings

The following key findings summarize the biological activities associated with (3α,5α)-3-hydroxypregnan-20-one:

  • Neuroprotective Effects : The compound has been shown to protect against neuroinflammation and may play a role in conditions such as multiple sclerosis and neurodegenerative diseases.
  • Hormonal Regulation : As a metabolite in steroidogenesis, it influences hormonal pathways that can affect mood and cognition.

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

1-[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19-,20-,21-/m0/s1

InChI Key

FGDFFHLIMDMCJI-KWHXHVTNSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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